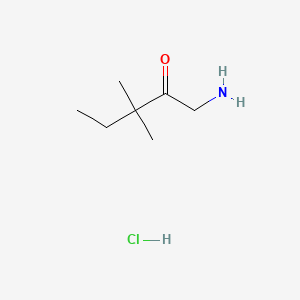
1-amino-3,3-dimethylpentan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3,3-dimethylpentan-2-one hydrochloride, also known as 2-Amino-1-methylpentane hydrochloride, is an organic compound that is widely used in laboratories for various scientific research applications. It is a colorless, water-soluble solid that can be used in a variety of experiments due to its unique properties. This compound is a member of the family of compounds known as amines and is commonly used in the synthesis of various drugs, such as painkillers, antidepressants, and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
1-amino-3,3-dimethylpentan-2-one hydrochloride is used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein structure determination. It is also used in the synthesis of peptide hormones, such as insulin and glucagon, as well as other therapeutic agents. Additionally, this compound is used in the synthesis of various organic compounds, such as amides, esters, and amines.
Wirkmechanismus
The mechanism of action of 1-amino-3,3-dimethylpentan-2-one hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. Additionally, this compound is believed to interact with various receptors in the body, such as the opioid receptor, which is involved in the regulation of pain and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. Additionally, this compound has been shown to interact with various receptors in the body, such as the opioid receptor, which is involved in the regulation of pain and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-amino-3,3-dimethylpentan-2-one hydrochloride has several advantages when it comes to laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide variety of uses in scientific research. Additionally, it is relatively stable and resistant to degradation, making it a reliable compound for experiments. However, there are some limitations to this compound, such as the fact that it is a hydrochloride salt, which means it must be handled carefully and stored properly in order to maintain its stability. Additionally, this compound is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 1-amino-3,3-dimethylpentan-2-one hydrochloride. One potential direction is to explore its use as a therapeutic agent, as it has been shown to interact with various receptors in the body. Additionally, further research could be done to explore its use in the synthesis of peptide hormones, such as insulin and glucagon. Additionally, research could be done to explore its use as an inhibitor of cytochrome P450, as well as its potential use in the synthesis of organic compounds, such as amides, esters, and amines. Finally, further research could be done to explore the potential pharmacological effects of this compound, as well as its potential toxicological effects.
Synthesemethoden
1-amino-3,3-dimethylpentan-2-one hydrochloride can be synthesized by a variety of methods, including the reaction of amines with aldehydes, ketones, or carboxylic acids. The most common method is the reaction of an amine with a carboxylic acid. This reaction is known as an amide synthesis and is done by combining an amine with an acid in the presence of a catalyst. The resulting product is a hydrochloride salt, which is then purified by recrystallization. The purity of the product can be tested using High-Performance Liquid Chromatography (HPLC).
Eigenschaften
IUPAC Name |
1-amino-3,3-dimethylpentan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-7(2,3)6(9)5-8;/h4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQTIOQHRZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
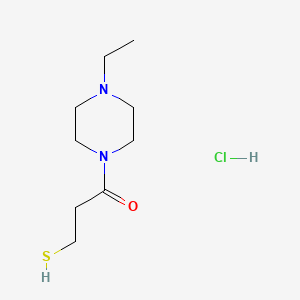
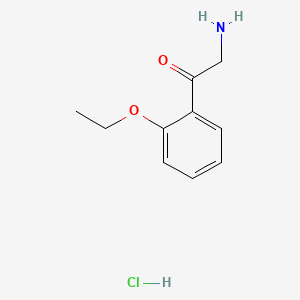

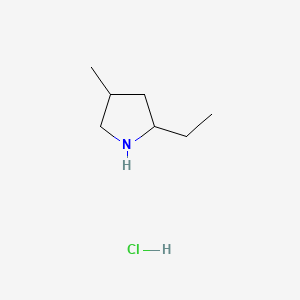
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)


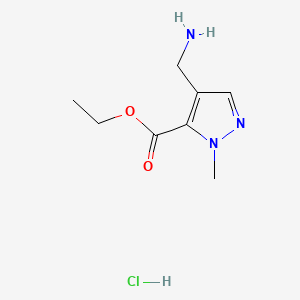

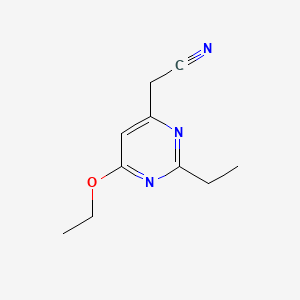
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)

![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
